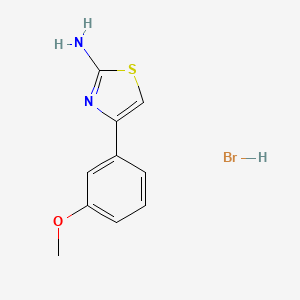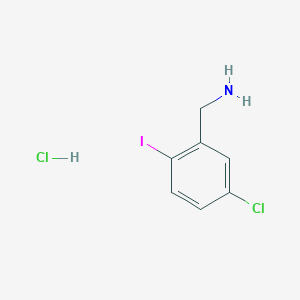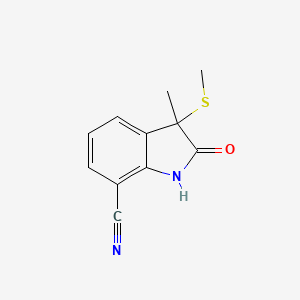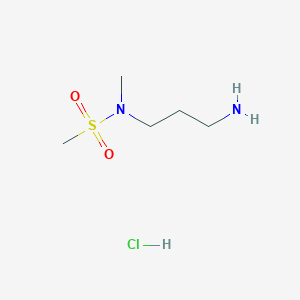
3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride
Übersicht
Beschreibung
The compound “3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride” is a complex organic molecule. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “3-Aminomethyl” part suggests the presence of an amino group (NH2) attached to a methylene group (CH2), which is attached to the third carbon of the furan ring . The “2-carboxylic acid methyl ester” part indicates a carboxylic acid ester functional group on the second carbon of the furan ring . The “hydrochloride” likely refers to a hydrochloric acid salt form of the compound .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
A study by Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining related compounds in honey, highlighting the broader application of furan derivatives in analytical chemistry for food quality and safety assessments (Nozal, J. Bernal, L. Toribio, J. Jiménez, M. T. Martín, 2001).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of benzo[b]furan carboxylic acids, which share a core structure with the compound , have been evaluated for their cytotoxic potential, indicating the utility of such compounds in the development of potential therapeutics (J. Kossakowski, K. Ostrowska, E. Hejchman, I. Wolska, 2005). Additionally, research by Reddy et al. (2002) on the conversion of α-aryliden-γ-κeto esters to diarylfuran carboxylic acid esters demonstrates the compound's relevance in synthetic organic chemistry (G. Sudhakar Reddy, S. Salahuddin, P. Neelakantan, D. Iyengar, 2002).
Bioactivity Studies
Synthesis and structural characterization of derivatives of 2- and 3-benzo[b]furan carboxylic acids have shown significant cytotoxic activities against human cancer cell lines, illustrating the biological activity potential of furan derivatives in medical research (J. Kossakowski, K. Ostrowska, E. Hejchman, I. Wolska, 2005).
Biobased Material Research
A notable application in the field of biobased materials is the enzymatic synthesis of polyesters using furan derivatives as the building block, as explored by Jiang et al. (2014), showcasing the potential of these compounds in sustainable material science (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(aminomethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h2-3H,4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYUVUTFDYECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



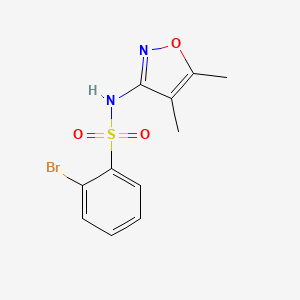
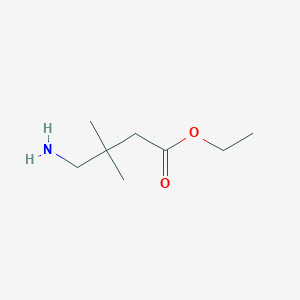
![8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3249585.png)
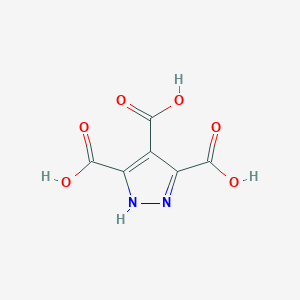

![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride](/img/structure/B3249615.png)

